

TES-1025 stability and storage conditions

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Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293

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TES-1025 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of **TES-1025**, a potent and selective inhibitor of human α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD).

Frequently Asked Questions (FAQs)

1. What is **TES-1025** and what is its mechanism of action?

TES-1025 is a small molecule inhibitor of the enzyme α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. By inhibiting ACMSD, **TES-1025** blocks the degradation of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), a metabolic intermediate. This leads to an increased flux of ACMS towards the synthesis of quinolinic acid, a precursor for de novo NAD⁺ biosynthesis. The inhibition of ACMSD by **TES-1025** has been shown to increase intracellular NAD⁺ levels.

2. What are the recommended storage conditions for **TES-1025**?

Proper storage of **TES-1025** is crucial for maintaining its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of **TES-1025**.

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	2 years
-20°C	1 year	

3. How should I prepare a stock solution of **TES-1025**?

TES-1025 is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO. Warming the solution may be necessary to achieve complete dissolution. It is important to note that DMSO is hygroscopic and the presence of water can affect the solubility of **TES-1025**. Therefore, using a fresh, unopened container of DMSO is recommended.

4. How can I measure the effect of **TES-1025** on cellular NAD⁺ levels?

Several methods can be used to measure intracellular NAD⁺ levels after treatment with **TES-1025**. Common techniques include enzymatic cycling assays and chromatographic methods like high-performance liquid chromatography (HPLC).^{[1][2][3][4]} Commercial kits are also available for the colorimetric or fluorometric quantification of NAD⁺.^[5] The choice of method will depend on the available equipment and the specific requirements of the experiment.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with **TES-1025**.

Issue 1: Inconsistent or No Inhibition of ACMSD Activity

Possible Causes and Solutions:

- **Improper Storage of TES-1025:** Verify that the compound has been stored according to the recommended conditions. Prolonged storage at improper temperatures or exposure to moisture can lead to degradation.

- **Incorrect Concentration of TES-1025:** Double-check all calculations for the preparation of the stock and working solutions. Perform a serial dilution to ensure the concentration is within the expected effective range (the IC₅₀ for human ACMSD is approximately 13 nM).
- **Enzyme Inactivity:** Ensure that the recombinant ACMSD enzyme is active. Include a positive control (a known inhibitor, if available) and a no-inhibitor control in your assay. The activity of ACMSD is dependent on its dimeric or higher-order oligomeric state, and enzyme concentration can affect its specific activity.^{[6][7]}
- **Assay Conditions:** The pH of the assay buffer should be within the optimal range for ACMSD activity (pH 6.5-8.0).^[8] Ensure that the substrate, ACMS, is freshly prepared as it is unstable.

Issue 2: Poor Solubility or Precipitation of TES-1025 in Aqueous Buffers

Possible Causes and Solutions:

- **Low Aqueous Solubility:** **TES-1025** has limited solubility in aqueous solutions. When diluting the DMSO stock solution into your assay buffer, ensure that the final concentration of DMSO is kept low (typically $\leq 1\%$) to avoid precipitation.
- **Buffer Composition:** Certain salts or high concentrations of other components in the buffer may reduce the solubility of **TES-1025**. If possible, test the solubility in a small volume of your buffer before proceeding with the full experiment.
- **Solution Preparation:** When preparing working solutions, add the **TES-1025** stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the concentrated DMSO stock.

Issue 3: No Increase in Cellular NAD⁺ Levels After Treatment with TES-1025

Possible Causes and Solutions:

- **Cell Type and ACMSD Expression:** The effect of **TES-1025** on NAD⁺ levels is dependent on the expression and activity of ACMSD in the chosen cell line. ACMSD is highly expressed in

the liver and kidneys.[8] Verify the expression of ACMSD in your cell model.

- **Insufficient Incubation Time or Concentration:** Optimize the incubation time and concentration of **TES-1025**. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell type.
- **Cellular NAD⁺ Measurement Assay:** Ensure that your NAD⁺ measurement assay is sensitive and properly calibrated. Include appropriate controls, such as untreated cells and cells treated with a known modulator of NAD⁺ levels.
- **Tryptophan Availability:** The de novo synthesis of NAD⁺ is dependent on the availability of tryptophan in the cell culture medium. Ensure that the medium contains an adequate supply of tryptophan.

Experimental Protocols

ACMSD Enzyme Activity Assay

This protocol is based on a coupled spectrophotometric assay.

Materials:

- Recombinant human ACMSD
- 3-hydroxyanthranilic acid (3-HAA)
- Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)
- **TES-1025**
- Assay Buffer (e.g., 50 mM MOPS, pH 6.5, containing 100 μ M ammonium iron (II) sulfate)
- Spectrophotometer capable of reading at 360 nm

Procedure:

- **ACMS Generation:** In a pre-assay mixture, generate the ACMS substrate by incubating 3-HAA with an excess of 3-HAO in the assay buffer at 37°C. Monitor the formation of ACMS by measuring the absorbance at 360 nm.

- **Inhibition Assay:** Once the ACMS generation is complete, add a defined concentration of recombinant human ACMSD to the mixture in the presence of varying concentrations of **TES-1025** (or vehicle control).
- **Data Acquisition:** Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the degradation of ACMS by ACMSD.
- **Data Analysis:** Calculate the initial rate of the reaction for each concentration of **TES-1025**. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular NAD⁺ Levels

This protocol describes a general workflow for measuring NAD⁺ in cultured cells treated with **TES-1025**.

Materials:

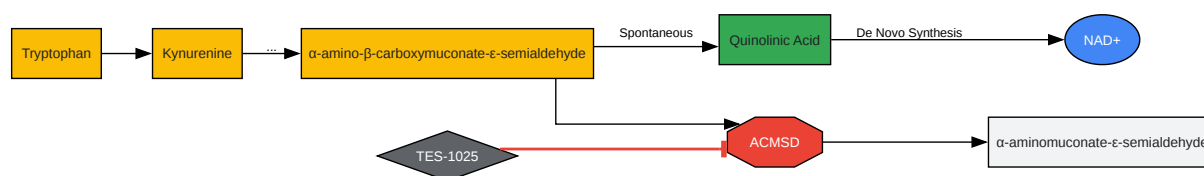
- Cultured cells
- **TES-1025**
- Cell culture medium
- Phosphate-buffered saline (PBS)
- NAD⁺ extraction buffer (e.g., acidic or basic extraction buffers for NAD⁺ and NADH respectively)
- NAD⁺/NADH quantification kit or HPLC system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of **TES-1025** or vehicle control for the desired duration.

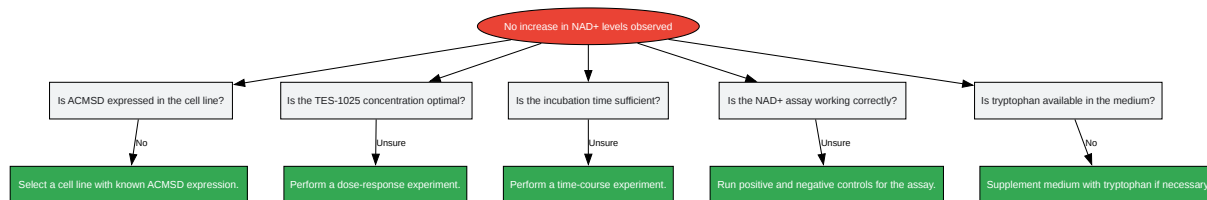
- Cell Harvesting: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate NAD⁺ extraction buffer.
- NAD⁺ Extraction: Follow the specific protocol for your chosen extraction method to separate the NAD⁺ from other cellular components. This may involve acid or base treatment and neutralization steps.
- Quantification: Measure the NAD⁺ concentration in the extracts using a commercial NAD⁺/NADH assay kit or by HPLC.[1][3][5]
- Normalization: Normalize the NAD⁺ levels to the total protein concentration or cell number for each sample.

Visualizations



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Caption: The inhibitory effect of **TES-1025** on the kynurenine pathway.



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Caption: Troubleshooting workflow for unexpected NAD⁺ measurement results.

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